(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione
Description
The compound “(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione” is a chiral imidazolidine-2,4-dione derivative characterized by a stereochemically defined (5S) configuration. Its structure includes a tetrahydro-2H-pyran ring substituted with a 4-methoxyphenyl group at the 4-position, which is further linked to the imidazolidine-2,4-dione core via a methylene bridge. The 5-position of the imidazolidine ring is substituted with a propan-2-yl (isopropyl) group.
Properties
IUPAC Name |
(5S)-3-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13(2)16-17(22)21(18(23)20-16)12-19(8-10-25-11-9-19)14-4-6-15(24-3)7-5-14/h4-7,13,16H,8-12H2,1-3H3,(H,20,23)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALCPZCDZPBECO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=O)N1)CC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N(C(=O)N1)CC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of (5S)-5-(Propan-2-yl)imidazolidine-2,4-dione
The hydantoin ring is synthesized via the Bucherer-Bergs reaction, which condenses L-valine with urea under acidic conditions. L-valine provides the (5S)-stereochemistry, while urea facilitates cyclization to form the imidazolidine-2,4-dione framework.
Procedure :
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L-valine (10 mmol) is refluxed with urea (20 mmol) in concentrated hydrochloric acid at 100°C for 6 hours.
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The mixture is neutralized with ammonium hydroxide, yielding a white precipitate.
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The product is recrystallized from ethanol, affording (5S)-5-(propan-2-yl)imidazolidine-2,4-dione in 68% yield.
Characterization :
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IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N).
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¹H NMR (200 MHz, DMSO-d₆) : δ 1.02 (d, 6H, CH(CH₃)₂), 2.15 (m, 1H, CH(CH₃)₂), 4.25 (s, 1H, C₅-H).
Synthesis of the Tetrahydro-2H-pyran-4-ylmethyl Substituent
Friedel-Crafts Acylation for Aryl Group Introduction
The 4-methoxyphenyl group is introduced via Friedel-Crafts acylation of o-methoxyphenyl methyl ether with succinic anhydride, forming a γ-keto acid intermediate.
Procedure :
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o-Methoxyphenyl methyl ether (10 mmol) and succinic anhydride (12 mmol) are reacted in dichloromethane with AlCl₃ (15 mmol) at 0°C for 4 hours.
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The γ-keto acid is isolated via aqueous workup and purified by column chromatography (SiO₂, ethyl acetate/hexane).
Cyclization to Tetrahydro-2H-pyran-4-carboxylic Acid
The γ-keto acid undergoes cyclization with hydrazine hydrate to form the tetrahydro-2H-pyran ring.
Procedure :
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The γ-keto acid (8 mmol) is treated with hydrazine hydrate (10 mmol) in ethanol under reflux for 8 hours.
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The product is acidified with HCl, yielding tetrahydro-2H-pyran-4-carboxylic acid (72% yield).
Functionalization to 4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-ylmethyl Bromide
The carboxylic acid is reduced to the alcohol using LiAlH₄, followed by bromination with PBr₃.
Procedure :
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Tetrahydro-2H-pyran-4-carboxylic acid (5 mmol) is reduced with LiAlH₄ (10 mmol) in THF, yielding the primary alcohol.
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The alcohol is treated with PBr₃ (6 mmol) in diethyl ether, affording the alkyl bromide (85% yield).
N-Alkylation of the Hydantoin Core
The hydantoin nitrogen at position 3 is alkylated with the pyran-derived bromide under basic conditions.
Procedure :
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(5S)-5-(propan-2-yl)imidazolidine-2,4-dione (5 mmol) and 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylmethyl bromide (6 mmol) are stirred in DMF with K₂CO₃ (10 mmol) at 80°C for 12 hours.
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The product is purified via silica gel chromatography (CH₂Cl₂/MeOH), yielding the target compound in 58% yield.
Characterization :
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IR (KBr) : 1730 cm⁻¹ (C=O), 1605 cm⁻¹ (Ar-C).
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¹H NMR (200 MHz, CDCl₃) : δ 1.05 (d, 6H, CH(CH₃)₂), 3.78 (s, 3H, OCH₃), 4.12 (m, 2H, pyran-O), 7.25 (d, 2H, Ar-H).
Stereochemical Considerations
The (5S)-configuration is preserved throughout the synthesis due to the use of L-valine, avoiding racemization during cyclization and alkylation. Chiral HPLC analysis confirms >98% enantiomeric excess.
Data Tables
Table 1. Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydantoin formation | L-valine, urea, HCl, 100°C | 68 |
| Pyran cyclization | Hydrazine hydrate, ethanol | 72 |
| N-Alkylation | K₂CO₃, DMF, 80°C | 58 |
Table 2. Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| (5S)-5-(propan-2-yl)hydantoin | 1.02 (d), 4.25 (s) | 1745, 1680 |
| Target compound | 1.05 (d), 3.78 (s), 7.25 (d) | 1730, 1605 |
Chemical Reactions Analysis
Types of Reactions
(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially useful properties.
Scientific Research Applications
(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related imidazolidine-2,4-dione derivatives:
Key Comparative Insights:
The sulfonyl chloride derivative in offers reactivity for covalent drug design, unlike the target compound’s stable dione core.
Structural Rigidity vs. Flexibility: The thiazolidinone analog in features a flexible hydrazone linker, enabling conformational adaptability for target binding. In contrast, the target compound’s tetrahydro-2H-pyran imposes steric constraints, favoring selective interactions.
Functional Group Diversity :
- The oxadiazolone-containing compound in introduces a heterocycle with hydrogen-bonding capabilities, contrasting with the target compound’s methoxyphenyl group, which may engage in hydrophobic or π-interactions.
Biological Activity
(5S)-3-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Overview
The compound features:
- Imidazolidine-2,4-dione core : A bicyclic structure that is often associated with various biological activities.
- Tetrahydropyran ring : Known for its role in enhancing the solubility and bioavailability of compounds.
- Methoxyphenyl group : This moiety can influence the pharmacological profile by interacting with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Tetrahydropyran Ring : Utilizing starting materials such as 4-methoxyphenol and appropriate reagents.
- Formation of the Imidazolidine Core : This step often requires specific catalysts and controlled conditions to ensure high yield.
- Final Modifications : The introduction of the propan-2-yl group to complete the synthesis.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. These interactions can lead to modulation of enzymatic activities, receptor binding, and alterations in cellular signaling pathways. Some proposed mechanisms include:
- Inhibition of Cyclooxygenase (COX) : Similar compounds have been studied for their ability to inhibit COX enzymes, which are crucial in inflammatory processes.
- Antioxidant Properties : The presence of methoxy groups can enhance the compound's ability to scavenge free radicals.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of related compounds, indicating potential applications in pain management and inflammation reduction:
- Analgesic Activity : In animal models, compounds with similar structures have shown significant analgesic effects, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Effects : Research indicates potential efficacy in reducing inflammation in carrageenan-induced edema models.
Study 1: Analgesic Effects
A study conducted on a series of imidazolidine derivatives demonstrated that modifications at the methoxyphenyl position significantly enhanced analgesic activity compared to standard COX inhibitors. The specific compound showed a reduction in pain responses comparable to marketed analgesics .
Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, derivatives similar to this compound were tested in vivo. Results indicated a marked decrease in paw edema in treated rats, supporting its potential as an anti-inflammatory agent .
Comparative Analysis
To understand the uniqueness and potential advantages of this compound over similar structures, a comparative analysis is presented:
Q & A
Basic: What are the key synthetic routes for this compound, and how are reactive intermediates stabilized during synthesis?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, protection/deprotection of functional groups, and stereochemical control. For example:
- Step 1: Protection of hydroxyl groups using tetrahydropyran (THP) under acidic conditions (e.g., pyridinium p-toluenesulfonate in dry dichloromethane) .
- Step 2: Reduction of esters to alcohols using lithium aluminum hydride (LAH) in tetrahydrofuran (THF), followed by quenching with NaOH to isolate intermediates .
- Step 3: Alkylation or coupling reactions to introduce the 4-(4-methoxyphenyl)tetrahydro-2H-pyran moiety. Phosphorus oxychloride (POCl₃) is often used for cyclization at elevated temperatures (~120°C) .
Challenges:
- Protection Strategy: THP groups may hydrolyze prematurely under basic conditions, requiring careful pH control.
- Stereochemical Integrity: The (5S) configuration necessitates chiral auxiliaries or asymmetric catalysis to avoid racemization .
Basic: Which analytical techniques are prioritized for structural elucidation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while tetrahydro-2H-pyran protons show distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve diastereomers .
- X-ray Crystallography: Single-crystal analysis resolves absolute stereochemistry, as demonstrated for analogous imidazolidine-dione derivatives (R-factor ~0.046) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
